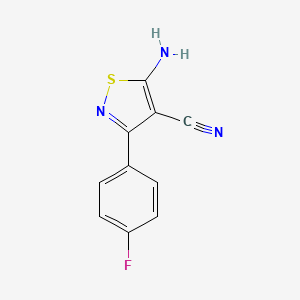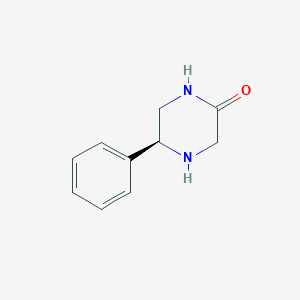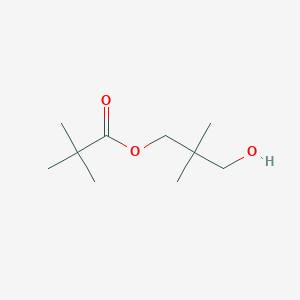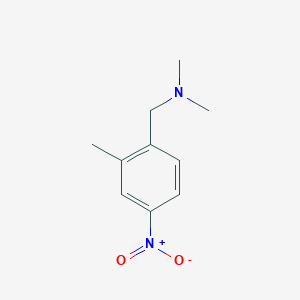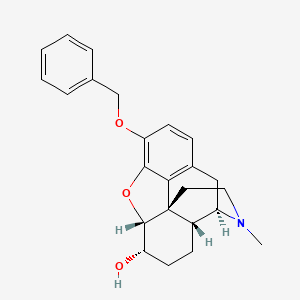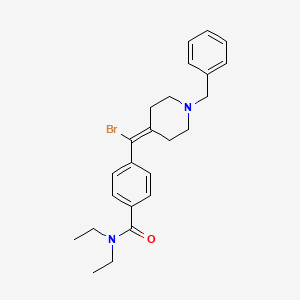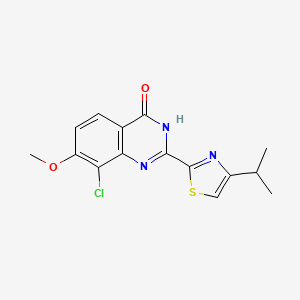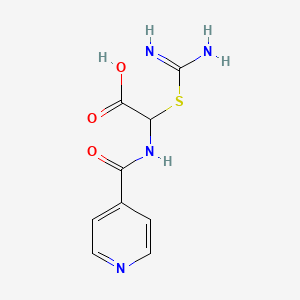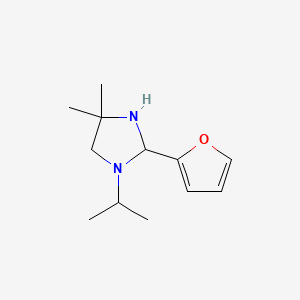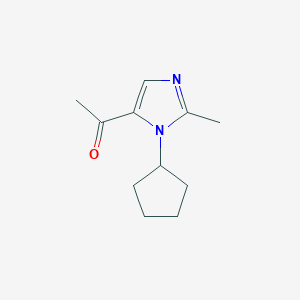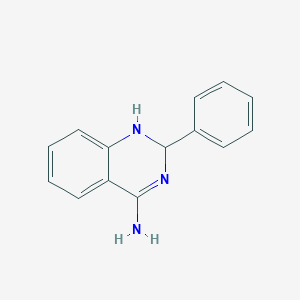
2-Phenyl-1,2-dihydroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2-dihydroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroquinazolin-4-amine typically involves the condensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method is the one-pot reaction of anthranilamide with benzaldehyde in the presence of a catalyst such as poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, allows for easy removal and reuse of the catalyst, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,2-dihydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different biological activities.
Substitution: The phenyl and amine groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under various conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
2-Phenyl-1,2-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification processes . The compound may also interact with other proteins and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4-one: A closely related compound with a similar core structure but different functional groups.
2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position but different substituents at other positions.
4-Aminoquinazoline: A compound with an amine group at the 4-position but different substituents at other positions.
Uniqueness
2-Phenyl-1,2-dihydroquinazolin-4-amine is unique due to its specific combination of a phenyl group at the 2-position and an amine group at the 4-position. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other scientific research .
Propiedades
Número CAS |
253769-56-1 |
|---|---|
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-phenyl-1,2-dihydroquinazolin-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14,16H,(H2,15,17) |
Clave InChI |
VRHGJUOMOHIJKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


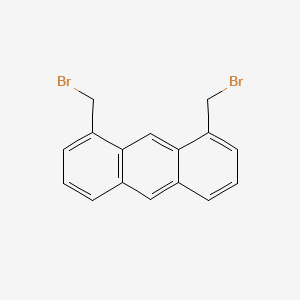
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
